molecular formula C25H22O10 B1681676 Silymarin CAS No. 65666-07-1

Silymarin

Cat. No.: B1681676
CAS No.: 65666-07-1
M. Wt: 482.4 g/mol
InChI Key: SEBFKMXJBCUCAI-WAABAYLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Silymarin, a plant-derived mixture of polyphenolic flavonoids originating from the fruits and akenes of Silybum marianum, contains three flavonolignans, silibinins (silybins), silychristin, and silydianin, along with taxifolin . This compound’s primary targets include various cellular and molecular pathways, including MAPK, mTOR, β-catenin, and Akt, different receptors, growth factors, and numerous enzymes . It also targets various oncogenic pathways, including PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways .

Mode of Action

This compound interacts with its targets to exert a range of effects. It inhibits the entry of various toxins into liver cells by stabilizing cell membranes . It also increases the synthesis of glutathione in the liver, which is required for the expulsion of toxins . This compound can inhibit the activation of various oncogenic pathways, thereby suppressing cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis .

Biochemical Pathways

This compound affects several biochemical pathways. It has antioxidant mechanisms, including its ability to inhibit enzymes that produce reactive oxygen species (ROS), directly destroy free radicals, chelate heavy metals in the intestine, stimulate the synthesis of protective molecules against stressful stimuli like thioredoxin and sirtuins, activate antioxidant enzymes like superoxide dismutase (SOD), and stimulate protein synthesis in the liver . In hypercholesterolemia, this compound inhibits 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, reducing cholesterol synthesis .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to reduce the synthesis of actin filaments in activated cells, the synthesis of the protein level of α-SMA, and other pro-fibrotic factors such as CTGF and PFGF . It also controls molecules associated with lipid metabolism such as FASN, MLYCD, ACSL4, CPTs, among others .

Properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBFKMXJBCUCAI-WAABAYLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858697
Record name Silibinin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65666-07-1, 142797-34-0
Record name Silymarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065666071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silibinin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142797340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silibinin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SILIBININ B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/853OHH1429
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silymarin
Reactant of Route 2
Silymarin
Reactant of Route 3
Silymarin
Reactant of Route 4
Silymarin
Reactant of Route 5
Silymarin
Reactant of Route 6
Silymarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.